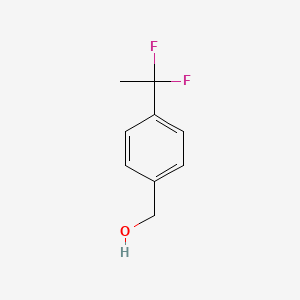
4-(1,1-Difluoroethyl)benzyl alcohol
Übersicht
Beschreibung
4-(1,1-Difluoroethyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 1,1-difluoroethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(1,1-difluoroethyl)benzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Substitution Reactions: The fluorine atoms in the 1,1-difluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The compound can be further reduced to form 4-(1,1-difluoroethyl)benzylamine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid.
Substitution Products: Various substituted benzyl derivatives.
Reduction Products: Benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Difluoroethyl)benzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
As a benzyl alcohol derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzyl alcohols, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
It’s known that benzyl alcohols can undergo reactions at the benzylic position, which can affect various biochemical pathways .
Pharmacokinetics
It’s known that the properties of a compound can significantly impact its bioavailability .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,1-Difluoroethyl)benzyl alcohol. Factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its reactions .
Vergleich Mit ähnlichen Verbindungen
4-(1,1-Difluoroethyl)benzonitrile: Similar structure but with a nitrile group instead of an alcohol group.
4-(1,1-Difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a hydroxyl group.
Uniqueness: 4-(1,1-Difluoroethyl)benzyl alcohol is unique due to its combination of the benzyl alcohol functional group with the 1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKYVSLRJKVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290238 | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-25-9 | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
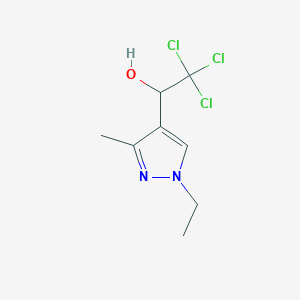
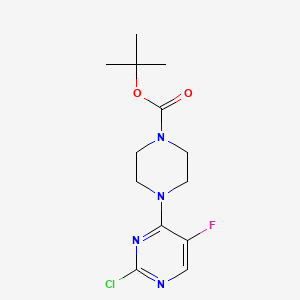
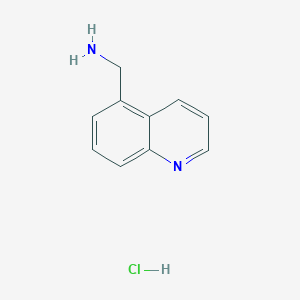

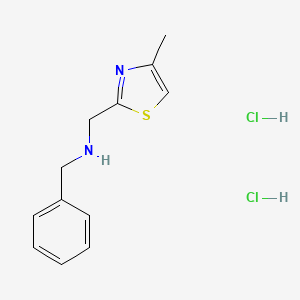
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
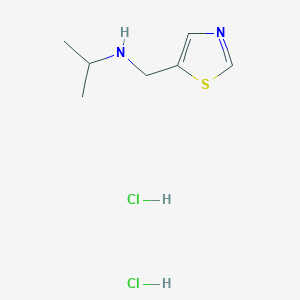
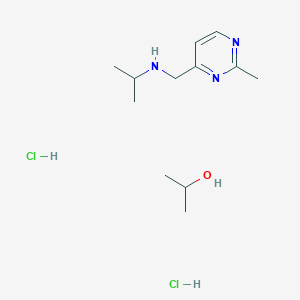
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
